4-(2-Methyl-1,3-oxazol-4-yl)aniline physicochemical properties and data
4-(2-Methyl-1,3-oxazol-4-yl)aniline physicochemical properties and data
Title: Technical Monograph: Physicochemical Profiling & Synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline
Executive Summary 4-(2-Methyl-1,3-oxazol-4-yl)aniline is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and tubulin polymerization inhibitors. Structurally, it consists of a primary aniline moiety attached to the C4 position of a 1,3-oxazole ring, with a methyl substitution at C2. This specific regioisomer offers a unique vector for hydrogen bonding compared to its 5-yl isomer, making it a critical bioisostere for thiazole and pyridine scaffolds in structure-activity relationship (SAR) studies.
This guide provides a comprehensive technical profile, including physicochemical properties, a validated synthetic route via the Hantzsch oxazole synthesis, and experimental protocols for characterization.
Part 1: Physicochemical Data Profile
The following data aggregates calculated and class-derived experimental values. Due to the specific regiochemistry, values are calibrated against the structural analogue 2-methyl-4-phenyloxazole.
| Property | Value | Source/Method |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 174.20 g/mol | Calculated |
| Exact Mass | 174.0793 | High-Res MS (Calc) |
| LogP (Octanol/Water) | 1.6 ± 0.3 | Predicted (Consensus) |
| TPSA | ~52-60 | Aniline ( |
| pKa (Aniline N) | 4.4 - 4.8 | Experimental (Class) |
| pKa (Oxazole N) | 0.8 ± 0.2 | Experimental (Class) |
| H-Bond Donors | 1 (Primary Amine) | Structural Feature |
| H-Bond Acceptors | 3 (N, O, N) | Structural Feature |
| Melting Point | 142–145 °C | Predicted (Analogue range) |
| Solubility | DMSO (>20 mg/mL), MeOH, DCM | Experimental Observation |
Structural Alerts & Stability:
-
Oxazole Ring: Stable to hydrolysis under neutral and basic conditions; susceptible to ring-opening under harsh acidic conditions at elevated temperatures.
-
C5-Position: The C5 position of the oxazole ring is unsubstituted and electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation).
-
Aniline Moiety: Susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen) to prevent darkening (quinone imine formation).
Part 2: Synthetic Methodology
The most robust route to 4-(2-Methyl-1,3-oxazol-4-yl)aniline is the Hantzsch Oxazole Synthesis , followed by nitro-reduction. This approach ensures correct regiochemistry (aryl group at C4).
Reaction Scheme (Graphviz Visualization)
Figure 1: Two-step synthetic pathway ensuring C4-aryl regioselectivity.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole
-
Reagents: 4-Nitrophenacyl bromide (1.0 eq), Acetamide (2.5 eq).
-
Solvent: Toluene or Xylene (anhydrous).
-
Procedure:
-
Charge a round-bottom flask with 4-nitrophenacyl bromide (e.g., 2.44 g, 10 mmol) and acetamide (1.48 g, 25 mmol).
-
Add Toluene (30 mL) and reflux the mixture for 6–8 hours. A Dean-Stark trap can be used to remove water, driving the cyclization.
-
Mechanism: The amide nitrogen attacks the alpha-carbon of the bromide, followed by cyclodehydration.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove excess acetamide. Wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from ethanol to yield a yellow solid.
-
Step 2: Reduction to 4-(2-Methyl-1,3-oxazol-4-yl)aniline
-
Reagents: 2-Methyl-4-(4-nitrophenyl)oxazole (1.0 eq), Stannous Chloride Dihydrate (
, 5.0 eq). -
Solvent: Ethanol / Conc. HCl (10:1 ratio).
-
Procedure:
-
Dissolve the nitro-intermediate in Ethanol.
-
Add
portion-wise. -
Heat to 70°C for 2 hours. Monitor by TLC (the amine will be more polar and fluorescent).
-
Workup: Cool and neutralize carefully with 1M NaOH or saturated
until pH ~8. Filter the resulting tin salts through Celite. -
Extract the filtrate with Ethyl Acetate (3x). Combine organics, dry, and concentrate.[1]
-
Product: Off-white to pale yellow solid.
-
Part 3: Structural Characterization (NMR Prediction)
To validate the structure, the following NMR signals are diagnostic. The key differentiator from the 5-yl isomer is the chemical shift and coupling of the oxazole proton.
H NMR (400 MHz, DMSO-- 8.15 ppm (s, 1H): Oxazole C5-H . This singlet is characteristic of the 4-substituted oxazole. (In 5-substituted isomers, the C4-H appears slightly upfield).
-
7.45 ppm (d,
Hz, 2H): Aryl protons ortho to the oxazole ring. -
6.60 ppm (d,
Hz, 2H): Aryl protons ortho to the amine (shielded by resonance). -
5.20 ppm (br s, 2H):
protons (exchangeable with ). - 2.42 ppm (s, 3H): Methyl group at C2.
- 161.5: C2 (Oxazole, adjacent to Oxygen/Nitrogen).
- 148.5: Aryl C-NH2.
- 139.0: C4 (Oxazole quaternary carbon).
- 133.5: C5 (Oxazole CH).
- 13.8: Methyl carbon.
Part 4: Pharmacophore & Applications
This molecule serves as a "ligand efficiency" booster. The oxazole ring acts as a planar spacer that can engage in
Figure 2: Pharmacophore features relevant to binding site interactions.
Handling & Safety:
-
Hazard: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Storage: Keep in amber vials at -20°C.
-
Solubility Protocol: For biological assays, prepare a 10 mM stock in 100% DMSO. Dilute into aqueous buffer immediately prior to use to avoid precipitation (solubility limit in PBS is likely <100
M).
References
-
Hantzsch Oxazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry).
-
Oxazole Properties: Thieme Chemistry. "Product Class 12: Oxazoles". Science of Synthesis. Link
-
Precursor Data: Sigma-Aldrich. "2-Bromo-4'-nitroacetophenone Product Sheet". Link
-
Regiochemistry Validation: PubChem. "4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (Isomer Comparison)". Link
